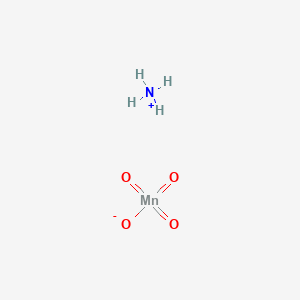

Ammonium permanganate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium permanganate (NH₄MnO₄) is an inorganic compound composed of ammonium cations (NH₄⁺) and permanganate anions (MnO₄⁻). It is a strong oxidizer, primarily used in specialized chemical reactions and analytical applications. Unlike its more stable counterpart, potassium permanganate (KMnO₄), this compound is highly sensitive to heat and moisture, often decomposing explosively under elevated temperatures or in the presence of organic materials . Its solubility in water is moderate (3.6 g/100 mL at 20°C), but it hydrolyzes readily in hot water, releasing ammonia and forming manganese dioxide (MnO₂) and other byproducts .

Wissenschaftliche Forschungsanwendungen

Oxidation Reactions

Ammonium permanganate is recognized for its effectiveness in oxidation processes, particularly in organic chemistry. It is employed to oxidize a wide range of organic compounds, including alcohols, alkenes, and aromatic compounds.

Case Study: Oxidation of Diketopiperazines

A significant application of this compound is in the oxidation of diketopiperazines to yield complex natural products. Research conducted by Movassaghi et al. demonstrated that this compound can facilitate the selective hydroxylation of these substrates, resulting in high yields of desired products while maintaining stereochemistry .

Table 1: Oxidation of Diketopiperazines Using this compound

| Substrate | Reaction Conditions | Product Yield (%) | Stereochemistry |

|---|---|---|---|

| Diketopiperazine A | 0.5 M NH4MnO4, Toluene | 85 | Retained at α-position |

| Diketopiperazine B | 1 M NH4MnO4, Water | 90 | Retained at α-position |

Environmental Remediation

This compound plays a crucial role in environmental chemistry, particularly in the remediation of contaminated groundwater and soil. Its ability to oxidize contaminants such as chlorinated solvents makes it an effective agent for in-situ remediation.

Case Study: Treatment of Chlorinated Solvents

In a study conducted at the Pacific Northwest National Laboratory, this compound was used to oxidize chlorinated solvents present in tank waste. The rapid reaction led to the precipitation of manganese dioxide, effectively removing contaminants from solution .

Table 2: Effectiveness of this compound in Contaminant Oxidation

| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Reduction (%) |

|---|---|---|---|

| Trichloroethylene | 500 | 5 | 99 |

| Tetrachloroethylene | 400 | 10 | 97.5 |

Catalytic Applications

This compound is also utilized as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Case Study: Catalysis in Organic Synthesis

Research has shown that this compound can serve as an effective catalyst for the oxidation of alkanes and arenes in non-aqueous solvents. A study highlighted its use in trifluoroacetic acid-water mixtures, where it facilitated the oxidation of alkanes through a homolytic mechanism .

Table 3: Catalytic Activity of this compound

| Substrate | Solvent System | Reaction Rate (s) | Mechanism Type |

|---|---|---|---|

| Ethane | TFA-Water | 30 | Homolytic C-H cleavage |

| Benzene | TFA-Water | 45 | Electrophilic attack |

Thermal Stability and Decomposition

The thermal behavior of this compound is crucial for its safe handling and application. Studies indicate that it can decompose exothermically under certain conditions, which necessitates careful temperature control during storage and use .

Case Study: Thermal Decomposition Analysis

A detailed investigation into the thermal stability revealed that this compound decomposes into manganese dioxide and nitrogen oxides upon heating. This thermal decomposition can be harnessed for specific applications but requires stringent safety measures due to its explosive potential .

Table 4: Thermal Decomposition Products

| Temperature (°C) | Decomposition Product |

|---|---|

| 150 | Manganese Dioxide |

| 200 | Nitrogen Oxides |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for synthesizing and handling ammonium permanganate in laboratory settings?

this compound is a strong oxidizer and poses explosion risks under heat, friction, or contact with organic/reducing agents . Key protocols include:

- Storage : Use airtight containers in cool (<60°C), well-ventilated areas, isolated from combustibles and incompatible chemicals (e.g., bases, organics) .

- Handling : Employ explosion-proof equipment, avoid mechanical shock, and use non-sparking tools. Conduct experiments in fume hoods with secondary containment .

- Personal Protection : Wear nitrile gloves, lab coats, and eye protection. Decontaminate exposed skin immediately with water .

Q. How can this compound be safely incorporated into redox titration workflows?

Due to its instability, this compound is less commonly used in titrations than potassium permanganate (KMnO₄). However, in controlled settings:

- Standardization : Pre-reduce NH₄MnO₄ in acidic conditions to Mn²⁺, then titrate against standardized oxalic acid or iron(II) ammonium sulfate. Monitor endpoints via colorimetric shifts (e.g., pale pink for excess MnO₄⁻) .

- Precautions : Acidify solutions (e.g., with H₂SO₄) to stabilize MnO₄⁻ and prevent premature decomposition. Avoid organic solvents to reduce side reactions .

Q. What analytical methods are suitable for quantifying this compound in environmental samples?

- Spectrophotometry : Measure absorbance at ~525 nm (characteristic of MnO₄⁻) after filtration to remove particulates .

- Redox Titration : For aqueous samples, reduce MnO₄⁻ to Mn²⁺ with excess Fe²⁺, then back-titrate with Ce(IV) or KMnO₄ .

- Quality Control : Validate methods using certified reference materials (e.g., GSB07-3162-2014) to ensure precision (RSD <1%) and recovery rates (99–107%) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of this compound?

- Molecular Orbital (MO) Theory : Semi-empirical calculations reveal MnO₄⁻’s tetrahedral symmetry and ligand-to-metal charge-transfer transitions. Excited states correlate with UV-vis absorption peaks at ~520 nm (visible) and ~310 nm (UV) .

- Density Functional Theory (DFT) : Model Mn–O bond lengths and redox potentials to predict decomposition pathways (e.g., NH₄⁺ dissociation under heat) .

Q. What experimental designs mitigate risks when studying this compound’s thermal decomposition?

- Thermogravimetric Analysis (TGA) : Use microgram-scale samples in inert atmospheres (N₂/Ar) to monitor mass loss (NH₃ release) and exothermic events .

- Controlled Heating : Employ sand baths or oil baths (<100°C) with remote monitoring to avoid localized overheating. Capture gaseous products (e.g., O₂, NH₃) via cold traps .

Q. How should researchers address contradictions in toxicity data for this compound?

- Gaps in Chronic Data : No long-term carcinogenicity or reproductive toxicity studies exist . Use surrogate data from structurally similar compounds (e.g., KMnO₄) while emphasizing acute exposure risks (respiratory irritation, skin corrosion) .

- Risk Assessment : Apply ALARA principles (As Low As Reasonably Achievable) and monitor workplace air concentrations via OSHA-compliant methods (e.g., NIOSH 7903 for Mn) .

Q. What mechanistic insights explain this compound’s reactivity in non-aqueous media?

- Proton-Coupled Electron Transfer (PCET) : In aprotic solvents (e.g., acetonitrile), NH₄⁺ acts as a proton donor, accelerating MnO₄⁻ reduction. This is critical in organic oxidations (e.g., alcohol→ketone) .

- Solvent Effects : Polar solvents stabilize MnO₄⁻, while nonpolar media increase decomposition rates. Additives like crown ethers can modulate reactivity .

Q. Methodological Tables

Table 1: Key Spectral Peaks for MnO₄⁻ Characterization

| Technique | Wavelength/Energy | Assignment | Reference |

|---|---|---|---|

| UV-vis (H₂O) | 525 nm | d-d transition (²T₂→²E) | |

| XANES | 6550 eV (Mn K-edge) | Oxidation state (Mn⁷⁺) |

Table 2: Redox Titration Conditions for NH₄MnO₄

| Analyte | Titrant | Medium | Endpoint Indicator | Precision (RSD) |

|---|---|---|---|---|

| Fe²⁺ in H₂SO₄ | NH₄MnO₄ | Acidic | Self-indicating | 0.5–1.0% |

| Oxalic Acid | NH₄MnO₄ | 60°C, H⁺ | KMnO₄ (pale pink) | 0.2–0.7% |

Vergleich Mit ähnlichen Verbindungen

Metal Permanganates

Potassium Permanganate (KMnO₄)

- Solubility: 6.4 g/100 mL (20°C), significantly higher than NH₄MnO₄ .

- Thermal Stability: Stable up to 240°C; decomposes to MnO₂ and O₂ without explosive tendencies .

- Applications : Widely used in water treatment, organic synthesis (e.g., oxidation of alcohols and alkenes), and histochemistry .

Magnesium Permanganate (Mg(MnO₄)₂)

- Solubility : Poorly soluble in water; primarily used in niche industrial applications .

- Thermal Stability: Less stable than KMnO₄; decomposes at lower temperatures (~100°C) .

Silver Permanganate Complexes (e.g., [Ag(NH₃)₂]MnO₄)

- Reactivity: Explosive upon percussion or heating; decomposes to NH₄MnO₄ and Ag₂O in aqueous solutions .

- Solubility: Sparingly soluble in cold water (3.6 g/100 mL), comparable to NH₄MnO₄ .

Table 1: Comparison of Key Permanganate Salts

| Property | NH₄MnO₄ | KMnO₄ | Mg(MnO₄)₂ | [Ag(NH₃)₂]MnO₄ |

|---|---|---|---|---|

| Solubility (g/100 mL) | 3.6 | 6.4 | <1 | 3.6 |

| Thermal Decomposition | Explosive >80°C | Non-explosive | Passive | Explosive |

| Primary Use | Lab-scale oxidizer | Water treatment | Industrial oxidizer | Redox reactions |

Quaternary Ammonium Permanganates

Quaternary ammonium permanganates (e.g., tetradecyltrimethylammonium permanganate) exhibit unique solubility and reactivity:

- Solubility: Form ion pairs or aggregates in low-polarity solvents, enhancing solubility in organic media compared to NH₄MnO₄ .

- Thermal Stability : Salts with unsaturated cations (e.g., benzyl groups) decompose explosively at 80–90°C, while saturated analogs (e.g., hexadecyltrimethylammonium) decompose passively .

Table 2: Thermal Stability of Quaternary Ammonium Permanganates

| Cation Type | Decomposition Behavior |

|---|---|

| Unsaturated (e.g., PhCH₂N⁺Et₃) | Explosive at 80–90°C |

| Saturated (e.g., C₁₆H₃₃N⁺Me₃) | Non-explosive decomposition |

Ammonium-Based Oxidizers

Ammonium Perchlorate (NH₄ClO₄)

- Applications: Used in solid rocket propellants and pyrotechnics, unlike NH₄MnO₄, which is restricted to lab use .

Ammonium Nitrate (NH₄NO₃)

- Reactivity : Less oxidative but thermally unstable; decomposes explosively under confinement .

Eigenschaften

CAS-Nummer |

13446-10-1 |

|---|---|

Molekularformel |

NH4MnO4 H4MnNO4 |

Molekulargewicht |

136.974 g/mol |

IUPAC-Name |

azanium;permanganate |

InChI |

InChI=1S/Mn.H3N.4O/h;1H3;;;;/q;;;;;-1/p+1 |

InChI-Schlüssel |

PASCZIGWJWZUOV-UHFFFAOYSA-O |

SMILES |

[NH4+].[O-][Mn](=O)(=O)=O |

Kanonische SMILES |

[NH4+].[O-][Mn](=O)(=O)=O |

Key on ui other cas no. |

13446-10-1 |

Physikalische Beschreibung |

Ammonium permanganate appears as a crystal or powder with a rich violet-brown or dark purple metallic sheen. Toxic by ingestion or inhalation of dust. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.